molecular formula C22H22N2O3S B2771662 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 1286704-39-9

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2771662
CAS No.: 1286704-39-9
M. Wt: 394.49
InChI Key: CAQBGSBCACIXSC-UHFFFAOYSA-N
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Description

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines phenyl, thiophene, and acetamido groups

Preparation Methods

The synthesis of 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-Isopropylphenoxyacetic acid: This can be achieved by reacting 4-isopropylphenol with chloroacetic acid under basic conditions.

    Amidation: The 4-isopropylphenoxyacetic acid is then converted to its corresponding amide by reacting with an appropriate amine.

    Thiophene Ring Formation: The amide is then subjected to cyclization reactions to form the thiophene ring, typically using sulfur-containing reagents.

    Final Coupling: The phenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.

Chemical Reactions Analysis

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or thiophene rings can be functionalized with different substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other phenylthiophene derivatives and acetamido compounds. Compared to these, 2-(2-(4-Isopropylphenoxy)acetamido)-5-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-phenyl-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14(2)15-8-10-17(11-9-15)27-13-20(25)24-22-18(21(23)26)12-19(28-22)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBGSBCACIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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